Apto-253

Description

an inducer of KLF4 transcription facto

Properties

IUPAC Name |

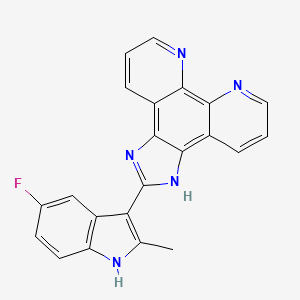

2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FN5/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRXBXIPHUTNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916151-99-0 | |

| Record name | APTO-253 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916151990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APTO-253 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | APTO-253 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB59MRW00U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apto-253: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia (AML)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apto-253 (also known as LOR-253) is a clinical-stage small molecule that has demonstrated promising anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML). Its mechanism of action is multifaceted, primarily revolving around the stabilization of G-quadruplex (G4) DNA structures within the promoter region of the MYC oncogene. This stabilization leads to the transcriptional repression of MYC, a critical driver of proliferation and survival in many AML subtypes. The subsequent downregulation of c-Myc protein initiates a cascade of events including cell cycle arrest at the G0/G1 phase and induction of apoptosis. This guide provides a comprehensive overview of the molecular mechanisms of this compound in AML cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: G-Quadruplex Stabilization and c-Myc Inhibition

This compound exerts its primary anti-leukemic effect through a novel mechanism involving the targeting of non-canonical DNA secondary structures known as G-quadruplexes.

Intracellular Conversion and Active Complex Formation

Upon entering AML cells, this compound is converted from its monomeric form to a ferrous complex, [Fe(253)3].[1][2][3] This intracellular transformation is a key step, as both the parental this compound molecule and the Fe(253)3 complex are capable of binding to and stabilizing G-quadruplex motifs.[1][2]

Targeting the c-Myc Promoter G-Quadruplex

The promoter region of the MYC gene contains G-rich sequences that can fold into G-quadruplex structures.[1] These structures act as silencer elements, and their stabilization can inhibit MYC transcription. This compound and its active Fe(253)3 complex specifically bind to and stabilize these G4 motifs in the MYC promoter.[1][2] This interaction has been demonstrated to be specific for G4 structures, with no significant binding to double-stranded DNA.[1][2]

The following diagram illustrates the initial steps in the mechanism of action of this compound.

Downstream Cellular Effects of c-Myc Inhibition

The this compound-mediated downregulation of c-Myc protein triggers a series of downstream events that collectively halt AML cell proliferation and induce cell death.

Cell Cycle Arrest at G0/G1 Phase

A primary consequence of c-Myc inhibition is the induction of cell cycle arrest at the G0/G1 checkpoint.[1][2][4] This is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A) and the tumor suppressor Krüppel-like factor 4 (KLF4).[1][4][5][6][7] Concurrently, this compound treatment leads to a dose-dependent decrease in the protein levels of key G1 phase progression factors, Cyclin D3 (CCND3) and Cyclin-Dependent Kinase 4 (CDK4).[1][2]

Induction of Apoptosis

Prolonged c-Myc deprivation ultimately leads to the activation of the apoptotic cascade.[1][2][4] this compound treatment results in a time- and concentration-dependent increase in apoptotic markers, such as cleaved PARP (poly ADP-ribose polymerase).[5] The induction of apoptosis is a critical component of the therapeutic efficacy of this compound in AML.

DNA Damage Response

Evidence suggests that this compound also induces a DNA damage response in AML cells.[1] This is characterized by the accumulation of γ-H2AX, a marker of DNA double-strand breaks.[1] The stabilization of G-quadruplex structures can interfere with DNA replication and transcription, leading to DNA damage and activation of cellular stress pathways.[1]

The signaling pathway downstream of c-Myc inhibition is depicted in the following diagram.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in various AML cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values.

| Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |

| MV4-11 | 0.47 | 48 | [1] |

| MV4-11 | 0.40 | 72 | [1] |

| MV4-11 | 0.24 | 120 | [1] |

| KG-1 | ~0.6 | Not Specified | [1] |

| EOL-1 | ~0.3 | Not Specified | [1] |

| Multiple AML and Lymphoma Lines | 0.057 - 1.75 | 120 | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

FRET (Förster Resonance Energy Transfer) Assay for G-Quadruplex Stabilization

This assay is used to demonstrate the direct binding and stabilization of G-quadruplex DNA by this compound.

-

Oligonucleotides: A single-stranded DNA oligonucleotide containing the G-rich sequence from the c-Myc promoter (e.g., Pu27: 5'-TGAGGGTGGGGAGGGTGGGGAA GGTGGGGAGG-3') is labeled at the 5' end with a donor fluorophore (e.g., FAM) and at the 3' end with an acceptor fluorophore (e.g., TAMRA).

-

Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl.

-

Procedure:

-

The dual-labeled oligonucleotide is diluted in the assay buffer to a final concentration of 100 nM.

-

The oligonucleotide solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate G-quadruplex formation.

-

This compound or the Fe(253)3 complex is added to the oligonucleotide solution at varying concentrations.

-

The fluorescence emission of the donor and acceptor fluorophores is measured using a fluorometer.

-

An increase in the FRET signal (acceptor emission) upon addition of this compound indicates a conformational change in the DNA, consistent with G-quadruplex stabilization.

-

Western Blot Analysis

This technique is used to quantify changes in protein expression levels following this compound treatment.

-

Cell Lysis: AML cells are treated with this compound for the desired time and concentration. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibodies:

-

Primary Antibodies: Rabbit anti-c-Myc, rabbit anti-CDK4, mouse anti-Cyclin D3, rabbit anti-phospho-H2AX (Ser139), rabbit anti-cleaved PARP, and mouse anti-GAPDH (loading control). Antibodies are typically diluted 1:1000 in 5% BSA in TBST.

-

Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG and goat anti-mouse IgG, diluted 1:5000 in 5% non-fat dry milk in TBST.

-

-

Procedure:

-

The membrane is blocked in 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

The membrane is incubated with the primary antibody overnight at 4°C.

-

The membrane is washed three times with TBST for 10 minutes each.

-

The membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The membrane is washed three times with TBST for 10 minutes each.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: AML cells are treated with this compound. Cells are then harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining:

-

Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Cells are incubated in the staining solution for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry:

-

The DNA content of the stained cells is analyzed using a flow cytometer.

-

The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the association of specific proteins (e.g., modified histones) with genomic regions of interest (e.g., the c-Myc promoter).

-

Cross-linking and Sonication: AML cells treated with this compound are cross-linked with 1% formaldehyde. The chromatin is then sheared to an average size of 200-500 bp by sonication.

-

Immunoprecipitation:

-

The sheared chromatin is incubated overnight at 4°C with an antibody against a specific histone modification (e.g., anti-acetyl-Histone H3 (Lys27)) or a non-specific IgG control.

-

The antibody-chromatin complexes are captured using protein A/G magnetic beads.

-

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

qPCR Analysis: The amount of immunoprecipitated DNA corresponding to the c-Myc promoter is quantified by quantitative PCR (qPCR) using primers flanking the G-quadruplex forming region.

-

Forward Primer Example: 5'-CGCCTCTCTGCGCTAAGTC-3'

-

Reverse Primer Example: 5'-GGCCTTTTCATTGTTTTCCA-3'

-

-

Data Analysis: The enrichment of the c-Myc promoter DNA in the specific antibody immunoprecipitation is calculated relative to the input and IgG controls.

The following diagram provides a workflow for the experimental validation of this compound's mechanism of action.

Conclusion

This compound represents a promising therapeutic agent for AML with a well-defined and novel mechanism of action. By stabilizing G-quadruplex structures in the promoter of the MYC oncogene, this compound effectively downregulates c-Myc expression, leading to cell cycle arrest and apoptosis in AML cells. The comprehensive data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and exploit this unique anti-cancer strategy. The continued investigation into the nuances of this compound's activity and its potential in combination therapies will be crucial for its successful clinical translation.

References

- 1. This compound Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 7. Visualization of ligand-induced c-MYC duplex–quadruplex transition and direct exploration of the altered c-MYC DNA-protein interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]

Apto-253: A Targeted Approach to c-Myc Inhibition in Hematologic Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Apto-253 is a novel small molecule inhibitor of the c-Myc oncogene, a critical driver of cellular proliferation and a key therapeutic target in a variety of cancers, particularly acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and available clinical data. This compound operates through a unique mechanism involving the stabilization of G-quadruplex DNA structures within the promoter region of the c-Myc gene, leading to transcriptional repression. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's pharmacology and its potential as a targeted cancer therapeutic.

Introduction to c-Myc and Its Role in Oncology

The c-Myc proto-oncogene encodes a transcription factor that is a master regulator of cell growth, proliferation, metabolism, and apoptosis.[1] Dysregulation of c-Myc expression is a hallmark of many human cancers, including AML, where its overexpression is associated with poor prognosis.[2] The c-Myc protein forms a heterodimer with MAX to bind to E-box sequences in the promoters of its target genes, thereby activating their transcription.[1] Given its central role in tumorigenesis, the inhibition of c-Myc has been a long-sought goal in cancer therapy.

This compound: Mechanism of Action

This compound represents an innovative strategy for targeting c-Myc. Its primary mechanism of action involves the inhibition of c-Myc gene expression at the transcriptional level.[2]

G-Quadruplex Stabilization

The promoter region of the c-Myc gene contains guanine-rich sequences that can fold into non-canonical DNA secondary structures known as G-quadruplexes.[3] These structures can act as silencer elements, repressing gene transcription. This compound, and its intracellularly formed ferrous complex [Fe(253)3], binds to and stabilizes these G-quadruplex structures.[3][4] This stabilization prevents the transcriptional machinery from accessing the promoter, thereby downregulating c-Myc mRNA and protein expression.[3][5]

Downstream Cellular Effects

The inhibition of c-Myc expression by this compound triggers a cascade of downstream events that collectively contribute to its anti-cancer activity:

-

Cell Cycle Arrest: this compound induces a G0/G1 cell cycle arrest in AML cells.[4][6] This is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[3][4]

-

Apoptosis: By downregulating the anti-apoptotic signals driven by c-Myc, this compound induces programmed cell death (apoptosis) in cancer cells.[2][5]

-

Induction of KLF4: this compound has been shown to induce the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that plays a role in cell cycle regulation and apoptosis.[7]

Preclinical Data

This compound has demonstrated significant anti-leukemic activity in a range of preclinical models.

In Vitro Efficacy

This compound has shown potent cytotoxic effects against various AML and lymphoma cell lines, with IC50 values in the nanomolar to low micromolar range.[7][8]

| Cell Line | Cancer Type | IC50 (nM) |

| Raji | Burkitt's Lymphoma | 105 ± 2.4 |

| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387 ± 94 |

| Various AML Cell Lines | Acute Myeloid Leukemia | 57 - 1750 |

Table 1: In vitro cytotoxicity of this compound in various hematologic cancer cell lines.[7][8]

Dose-Dependent Inhibition of c-Myc

Treatment of AML cell lines with this compound results in a dose- and time-dependent decrease in both c-Myc mRNA and protein levels.[2][9] This inhibition of c-Myc expression correlates with the observed cytotoxic effects.[2]

Clinical Development

This compound has been evaluated in a Phase 1a/b clinical trial (NCT02267863) for the treatment of patients with relapsed or refractory AML or high-risk myelodysplastic syndromes (MDS).[10][11][12]

Study Design

The study was a dose-escalation trial to determine the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[10][12] Patients were administered this compound intravenously once weekly in 28-day cycles at escalating dose levels, starting from 20 mg/m².[10]

Clinical Findings

As of July 2020, 10 patients (8 with AML and 2 with MDS) had been treated at doses of 20, 40, 66, and 100 mg/m².[11][13]

-

Safety: this compound was generally well-tolerated, with no dose-limiting toxicities or drug-related serious adverse events reported at the evaluated doses.[11][13]

-

Pharmacodynamics: Target engagement was demonstrated by a reduction in MYC mRNA levels in the whole blood of patients. Reductions of 20-48% were observed 24 hours post-dose in the initial cohorts.[11][13] One AML patient at the 20 mg/m² dose level showed a 72% reduction in MYC expression, and a high-risk MDS patient at 40 mg/m² exhibited a 79% reduction during the first cycle.[10]

-

Pharmacokinetics: this compound was found to rapidly convert to its active ferrous complex, Fe(253)3, in the peripheral blood.[11][13]

| Patient Cohort | Number of Patients | Dose Level (mg/m²) | Key Outcomes |

| AML | 8 | 20, 40, 66, 100 | Well-tolerated; evidence of target engagement (20-72% MYC mRNA reduction) |

| MDS | 2 | 40 | Well-tolerated; evidence of target engagement (up to 79% MYC mRNA reduction) |

Table 2: Summary of this compound Phase 1a/b Clinical Trial Data.[10][11][13]

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of this compound. For detailed, step-by-step procedures, it is recommended to consult the original research publications.

Quantitative Real-Time PCR (qRT-PCR) for c-Myc mRNA Expression

This protocol is used to quantify the levels of c-Myc mRNA in cells treated with this compound.

-

Cell Treatment: Plate AML cells and treat with desired concentrations of this compound or vehicle control for the specified time.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative PCR using primers and probes specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.[2][9]

-

Data Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method.

Western Blotting for c-Myc and p21 Protein Levels

This technique is employed to detect and quantify changes in protein expression following this compound treatment.

-

Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for c-Myc, p21, and a loading control (e.g., GAPDH or β-actin).[4]

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Treat cells with this compound, harvest, and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye, such as propidium iodide (PI), and RNase A.[2]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

-

Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Förster Resonance Energy Transfer (FRET) Assay for G-Quadruplex Stabilization

This assay is used to assess the ability of this compound to stabilize G-quadruplex structures.

-

Oligonucleotide Design: Synthesize a DNA oligonucleotide corresponding to the G-quadruplex-forming sequence in the c-Myc promoter, labeled with a FRET donor (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends.

-

Assay Setup: In a microplate, combine the labeled oligonucleotide with this compound at various concentrations in a suitable buffer.

-

FRET Measurement: Measure the fluorescence of the donor fluorophore over time. Stabilization of the G-quadruplex structure by this compound will bring the donor and quencher into proximity, resulting in a decrease in donor fluorescence.[4]

-

Data Analysis: Calculate the degree of G-quadruplex stabilization based on the change in fluorescence intensity.

Signaling Pathways and Visualizations

The c-Myc Signaling Pathway in AML

The c-Myc signaling network is complex and involves multiple upstream regulators and downstream effectors that are often dysregulated in AML.[14][15][16] Key pathways that converge on c-Myc include the PI3K/AKT/mTOR and JAK/STAT pathways.[14]

Caption: The c-Myc signaling pathway in AML and the mechanism of this compound.

This compound Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising c-Myc inhibitor with a novel mechanism of action that involves the stabilization of G-quadruplex DNA structures in the c-Myc promoter. Preclinical studies have demonstrated its potent anti-leukemic activity, and early clinical data suggest that it is well-tolerated and can achieve target engagement in patients with AML and MDS. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of hematologic malignancies and potentially other cancers driven by c-Myc dysregulation. This technical guide provides a solid foundation for researchers and drug developers to understand the core attributes of this compound and to inform future research and development efforts.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. This compound Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. Paper: A Phase 1a/b Dose Escalation Study of the MYC Repressor this compound in Patients with Relapsed or Refractory AML or High-Risk MDS [ash.confex.com]

- 12. Clinical Trial: NCT02267863 - My Cancer Genome [mycancergenome.org]

- 13. researchgate.net [researchgate.net]

- 14. Targeting Molecular Signaling Pathways and Cytokine Responses to Modulate c-MYC in Acute Myeloid Leukemia [imrpress.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Intracellular Transformation of Apto-253: A Technical Whitepaper on the Formation and Action of Fe(253)3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apto-253, a small molecule 2-indolyl imidazole [4,5-d] phenanthroline derivative, has been a subject of interest in oncology research due to its unique mechanism of action that involves intracellular conversion to a ferrous complex, Fe(253)3. This transformation is critical to its anti-cancer activity, which is primarily mediated through the inhibition of the MYC oncogene. This technical guide provides an in-depth analysis of the intracellular conversion of this compound, the subsequent biological activities of the Fe(253)3 complex, and the experimental methodologies used to elucidate these processes. While clinical development of this compound was discontinued, the novel mechanism of action and the understanding of its intracellular chemistry provide valuable insights for future drug design and development.[1][2]

Introduction

This compound (also known as LOR-253) was investigated as a potential therapeutic agent for various human malignancies, including solid tumors and hematologic cancers such as acute myeloid leukemia (AML).[3][4] Its mechanism centers on the inhibition of c-Myc expression, a key regulator of cell proliferation and survival, leading to cell cycle arrest and apoptosis.[5][6][7][8] A pivotal aspect of this compound's pharmacology is its intracellular conversion to a more active iron complex, Fe(253)3.[4] This document will detail this conversion process and its downstream consequences.

Intracellular Conversion of this compound to Fe(253)3

Upon entering the cell, this compound undergoes a significant transformation. Cellular pharmacokinetic studies have demonstrated that the monomeric form of this compound chelates intracellular ferrous iron to form a stable complex, Fe(253)3, which consists of one iron molecule and three molecules of this compound.[4] This complex has been identified as the principal and most active intracellular form of the drug.[4][9]

Quantitative Analysis of Intracellular Accumulation

Studies in Raji lymphoma cells have quantified the intracellular concentrations of both this compound and its iron complex. The findings highlight a substantial accumulation of the Fe(253)3 complex compared to the parent compound.

| Cell Line | Compound | Intracellular Concentration Relative to Parent Drug | Reference |

| Raji | Fe(253)3 | ~18-fold higher | [4][9] |

Mechanism of Action

The anticancer effects of this compound are largely attributed to the activity of the Fe(253)3 complex. Both the monomeric this compound and the Fe(253)3 complex have been shown to stabilize G-quadruplex (G4) structures in the promoter regions of key oncogenes, most notably MYC, as well as in telomeres.[3][10] This stabilization inhibits gene transcription, leading to a downstream cascade of cellular events.

Signaling Pathway

The stabilization of the G-quadruplex in the MYC promoter by Fe(253)3 leads to the downregulation of MYC mRNA and protein levels.[3][6] This, in turn, induces the expression of the tumor suppressor protein p21 (CDKN1A) and Krüppel-like factor 4 (KLF4).[3][5][7] The upregulation of p21 mediates G0/G1 cell-cycle arrest by inhibiting cyclin-dependent kinases (CDKs), such as CDK4.[3][6] Ultimately, these events trigger DNA damage response pathways and induce apoptosis.[3][4][5]

Caption: this compound Signaling Pathway.

Experimental Protocols

The elucidation of the intracellular conversion and mechanism of action of this compound involved several key experimental techniques.

Analysis of Intracellular Drug Conversion

Method: Liquid Chromatography/Mass Spectrometry/Electrospray Ionization (LC/MS/ESI)

Protocol Outline:

-

Cell Culture and Treatment: Raji lymphoma cells were cultured and treated with a specified concentration of this compound (e.g., 0.5 μmol/L) for a defined period (e.g., 6 hours).[4]

-

Cell Lysis and Extraction: Following treatment, cells were harvested, washed, and lysed. The intracellular components were then extracted.

-

LC/MS/ESI Analysis: The cell extracts were analyzed by LC/MS/ESI to separate and identify this compound and its metabolites. The mass spectrometer was set to detect the predicted mass-to-charge ratio of the Fe(253)3 complex.

-

Quantification: The relative abundance of this compound and Fe(253)3 was determined by integrating the peak areas from the chromatograms.

Caption: LC/MS/ESI Experimental Workflow.

G-Quadruplex Stabilization Assay

Method: Förster Resonance Energy Transfer (FRET) Assay

Protocol Outline:

-

Oligonucleotide Preparation: Single-stranded DNA oligonucleotides corresponding to G-quadruplex-forming sequences from the MYC promoter, KIT promoter, and telomeres were synthesized. These were labeled with a FRET donor (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends.

-

G4 Formation: The labeled oligonucleotides were annealed in a potassium-containing buffer to facilitate the formation of G-quadruplex structures, bringing the donor and quencher in close proximity and resulting in low fluorescence.

-

Compound Incubation: this compound or the pre-complexed Fe(253)3 was added to the G4-containing solution at various concentrations.

-

Melting Curve Analysis: The fluorescence of the solution was monitored as the temperature was increased. Stabilization of the G4 structure by the compound results in a higher melting temperature (Tm), the temperature at which 50% of the G4 structures are unfolded, leading to an increase in fluorescence.

-

Data Analysis: The change in Tm in the presence of the compound compared to the control was calculated to determine the degree of G4 stabilization.

In Vitro Efficacy

This compound has demonstrated broad in vitro cytotoxicity across a range of human tumor cell lines.

| Cell Line Type | IC50 Range | Reference |

| Acute Myeloid Leukemia (AML) | 57 nmol/L to 1.75 μmol/L | [3][5] |

| Lymphoma (Raji) | 105.4 ± 2.4 nmol/L | [4][9] |

| Colon, Non-small cell lung | 0.04 to 2.6 μmol/L | [4] |

Clinical Development and Discontinuation

This compound advanced to Phase 1b clinical trials for patients with relapsed or refractory AML and high-risk myelodysplastic syndromes (MDS).[8][11] However, its clinical development was ultimately discontinued due to a combination of factors, including a clinical hold by the FDA related to manufacturing issues and a lack of clinical response in the Phase 1 study.[1][2][12]

Pharmacokinetic Data from Phase 1a/b Trial

Preliminary pharmacokinetic analysis from the dose-escalation study in patients with relapsed or refractory AML or high-risk MDS provided insights into the in vivo behavior of this compound and Fe(253)3.

| Dose Level (mg/m²) | Compound | Cmax (µM) | AUC0-72h (µM*h) | Reference |

| 20 | This compound | 0.06 | 0.11 | [13] |

| 40 | This compound | 0.02 | 0.15 | [13] |

| 66 | This compound | 0.36 ± 0.37 | 3.98 ± 1.77 | [13] |

| 100 | This compound | 0.44 ± 0.41 | 4.79 ± 0.87 | [13] |

| 150 | This compound | 0.72 ± 0.70 | 2.51 ± 1.73 | [13] |

| 150 | Fe(253)3 | 15.09 ± 0.42 | 51.52 ± 28.26 | [13] |

These data confirm the rapid and substantial conversion of this compound to the Fe(253)3 complex in vivo, with plasma levels of the complex being significantly higher than the parent monomer.[13]

Resistance Mechanisms

Studies on acquired resistance to this compound in Raji cells identified overexpression of the ABCG2 drug efflux pump as a key mechanism.[4] Resistant cells exhibited significantly reduced intracellular accumulation of the Fe(253)3 complex, approximately 16-fold lower than in sensitive cells, which correlated with the degree of resistance.[4]

Conclusion

The intracellular conversion of this compound to its active ferrous complex, Fe(253)3, is a defining feature of its pharmacology. This transformation leads to the stabilization of G-quadruplex DNA structures, subsequent inhibition of MYC expression, and ultimately, cell cycle arrest and apoptosis in cancer cells. While this compound did not achieve clinical success, the detailed understanding of its intracellular chemistry and mechanism of action offers valuable lessons for the design of future anticancer agents that can exploit similar cellular processes. The synthetic lethal interaction with defects in homologous recombination also highlights a potential therapeutic niche for such compounds.[4]

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Aptose Provides Update on this compound Program :: Aptose Biosciences Inc. (APS) [aptose.com]

- 3. This compound Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 4. This compound Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 7. selleckchem.com [selleckchem.com]

- 8. FDA Lifts Clinical Hold so MYC Inhibitor this compound Can Return to Phase 1b Trial In Patients With Hematologic Cancers :: Aptose Biosciences Inc. (APS) [aptose.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. researchgate.net [researchgate.net]

Preclinical Profile of Apto-253: A c-Myc Inhibitor in Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Apto-253, a small molecule inhibitor of the c-Myc oncogene, demonstrated notable preclinical anti-tumor activity in a range of solid tumor models. This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its mechanism of action, in vitro efficacy, in vivo anti-tumor responses in solid tumor xenografts, and early clinical pharmacokinetic data. While the clinical development of this compound was discontinued by Aptose Biosciences in December 2021 to prioritize other pipeline candidates, the preclinical findings surrounding its unique mechanism of targeting a G-quadruplex in the MYC promoter remain of scientific interest.[1][2]

Mechanism of Action

This compound is a 2-indolyl imidazole [4,5-d] phenanthroline derivative that exerts its anti-cancer effects primarily through the inhibition of c-Myc expression.[3] The proposed mechanism involves the intracellular conversion of this compound into a ferrous iron complex, [Fe(253)3], which is believed to be the active form of the drug.[4] This complex stabilizes G-quadruplex DNA structures present in the promoter region of the MYC gene, leading to a downregulation of its transcription and subsequent reduction in c-Myc protein levels.[5]

The suppression of c-Myc, a critical regulator of cell proliferation and metabolism, triggers a cascade of downstream events including the upregulation of the tumor suppressor Krüppel-like factor 4 (KLF4) and the cyclin-dependent kinase inhibitor p21 (CDKN1A).[6] This ultimately results in G0/G1 cell cycle arrest and the induction of apoptosis in cancer cells.[4]

Figure 1: Proposed mechanism of action for this compound in cancer cells.

Quantitative Data Summary

In Vitro Anti-proliferative Activity

This compound demonstrated broad anti-proliferative activity against a variety of human cancer cell lines derived from solid tumors. The half-maximal inhibitory concentration (IC50) values generally ranged from 0.04 to 2.6 µmol/L.[4]

| Cell Line Origin | IC50 Range (µmol/L) |

| Colon Carcinoma | 0.04 - 2.6 |

| Non-Small Cell Lung Carcinoma | 0.04 - 2.6 |

| Squamous Cell Carcinoma/Mesothelioma | 0.04 - 2.6 |

| Table 1: In vitro anti-proliferative activity of this compound in solid tumor cell lines.[4] |

In Vivo Anti-tumor Efficacy in Xenograft Models

Preclinical studies in murine xenograft models of human solid tumors demonstrated the anti-tumor activity of this compound when administered intravenously.

| Xenograft Model | Tumor Type | Outcome |

| HT-29 | Colon Adenocarcinoma | Anti-tumor response observed |

| H460 | Non-Small Cell Lung Cancer | Anti-tumor response observed |

| H226 | Squamous Cell Carcinoma/Mesothelioma | Anti-tumor response observed |

| Table 2: In vivo anti-tumor activity of this compound in solid tumor xenograft models.[4] |

Phase 1 Clinical Trial in Solid Tumors (NCT0123226)

A Phase 1, open-label, dose-escalation study of this compound was conducted in patients with advanced or metastatic solid tumors.[7]

| Parameter | Value |

| Patient Population | |

| Total Patients Treated | 32 |

| Colon Cancer | 50% |

| Other Gastrointestinal Malignancies | 22% |

| Non-Small Cell Lung Cancer | 18% |

| Dosing | |

| Dosing Schedule | IV on days 1, 2, 15, and 16 of a 28-day cycle |

| Dose Escalation Range | 20 to 387 mg/m² |

| Maximum Tolerated Dose (MTD) | 298 mg/m² |

| Recommended Phase 2 Dose (RP2D) | 229 mg/m² |

| Efficacy | |

| Evaluable Patients | 21 |

| Best Overall Response | Stable Disease (SD) |

| Patients with Stable Disease | 5 (23.8%) |

| Duration of Stable Disease | 3.6 to 8.4 months |

| Pharmacokinetics | |

| Cmax at 80 to 176 mg/m² (Day 1) | 1,800 - 4,960 nM |

| Cmax at 80 to 176 mg/m² (Day 2) | 1,600 - 6,100 nM |

| Table 3: Summary of the Phase 1 clinical trial of this compound in patients with advanced solid tumors.[2][7][8] |

Experimental Protocols

Cell Viability Assay (XTT Assay)

Objective: To determine the anti-proliferative activity of this compound on solid tumor cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HT-29, H460) are seeded in 96-well microplates at a predetermined optimal density (typically 2,000-5,000 cells/well) in 100 µL of complete culture medium and incubated overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: this compound is serially diluted in culture medium and added to the wells to achieve a range of final concentrations. Control wells receive vehicle (e.g., 0.1% DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 5 days) at 37°C.

-

XTT Reagent Preparation: Immediately before use, the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent is mixed with an electron-coupling reagent.

-

Color Development: 50 µL of the XTT labeling mixture is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C to allow for the conversion of XTT to a soluble formazan salt by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450-500 nm.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Western Blotting for c-Myc Expression

Objective: To assess the effect of this compound on c-Myc protein levels in cancer cells.

Methodology:

-

Cell Lysis: Cancer cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours). Cells are then harvested and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for c-Myc, diluted in blocking buffer. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Washing: The membrane is washed three times with TBST.

-

Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: The intensity of the c-Myc band is normalized to the loading control to determine the relative change in c-Myc protein expression.

Solid Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Figure 2: General experimental workflow for solid tumor xenograft studies.

Methodology:

-

Cell Preparation: Human solid tumor cells (e.g., HT-29 or H460) are cultured and harvested during their exponential growth phase. Cell viability is confirmed to be >95%.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.

-

Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10^6 cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.[9]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered intravenously (IV) according to a specified dosing schedule. The control group receives the vehicle solution.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the this compound-treated groups to the control group.

Conclusion

The preclinical data for this compound in solid tumors highlight a unique mechanism of action targeting the c-Myc oncogene through the stabilization of G-quadruplex DNA. The compound demonstrated broad in vitro anti-proliferative activity and in vivo anti-tumor responses in models of colon and lung cancer. Early clinical data in patients with advanced solid tumors indicated that this compound was well-tolerated and could achieve disease stabilization. Despite the discontinuation of its clinical development, the preclinical profile of this compound provides valuable insights into the therapeutic potential of targeting c-Myc in oncology.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]

- 4. This compound Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. abcam.cn [abcam.cn]

- 7. Phase 1 study of this compound HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]

Apto-253's selectivity for cancer cells vs normal cells

An In-depth Technical Guide to the Selectivity of Apto-253 for Cancer Cells Versus Normal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as LOR-253) is a small molecule that was under clinical development for the treatment of acute myeloid leukemia (AML) and other malignancies. A distinguishing feature of this compound, and the focus of this guide, is its remarkable selectivity for cancer cells over normal cells, particularly its lack of myelosuppression observed in both preclinical models and human clinical trials.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action, quantitative data on its cytotoxic activity, and the experimental protocols used to elucidate its selective properties. Despite the discontinuation of its clinical development due to manufacturing challenges and lack of clinical response, the science underpinning its selectivity remains a valuable case study for targeted cancer therapy.[4][5]

Core Mechanism of Action: Targeting the MYC Oncogene

This compound's anticancer activity is rooted in its ability to inhibit the expression of the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism that is overexpressed in many cancers, including AML.[3][6] The mechanism is multi-faceted and involves a unique intracellular transformation and a specific interaction with DNA secondary structures.

-

Intracellular Conversion : Upon entering a cell, the monomeric form of this compound chelates intracellular iron to form a stable ferrous complex, [Fe(253)3]. This complex is the principal and most active intracellular form of the drug.[1][2]

-

G-Quadruplex Stabilization : Both this compound and its iron complex, [Fe(253)3], bind to and stabilize G-quadruplex (G4) DNA structures.[1][7] These are secondary structures found in guanine-rich DNA sequences, which are notably present in the promoter regions of key oncogenes, including MYC.[3] This stabilization in the MYC promoter region impedes transcription.

-

MYC Repression : By targeting the G-quadruplex motif in the MYC gene promoter, this compound effectively downregulates MYC expression at both the mRNA and protein levels in a concentration- and time-dependent manner.[1][8]

The inhibition of MYC initiates a cascade of downstream events that collectively halt proliferation and induce cell death in cancer cells.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aptose Presents New Preclinical Data on CG-806 and this compound at the 2019 AACR Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. Aptose Provides Update on this compound Program :: Aptose Biosciences Inc. (APS) [aptose.com]

- 6. FDA Lifts Clinical Hold so MYC Inhibitor this compound Can Return to Phase 1b Trial In Patients With Hematologic Cancers :: Aptose Biosciences Inc. (APS) [aptose.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

The Antiarthritic Potential of Apto-253: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apto-253, also known as LOR-253, is a novel small molecule that has demonstrated significant preclinical antiarthritic activity. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its evaluation as a potential therapeutic for rheumatoid arthritis. The core of this compound's anti-inflammatory and disease-modifying potential lies in its ability to modulate key transcription factors, specifically through the induction of Krüppel-like factor 4 (KLF4) and the subsequent inhibition of the proto-oncogene c-Myc. While the clinical development of this compound for oncology indications has been discontinued, its distinct mechanism of action warrants further investigation for inflammatory diseases such as rheumatoid arthritis.[1][2] This guide is intended to serve as a resource for researchers interested in exploring the therapeutic utility of this compound and similar molecules in the context of arthritis and other inflammatory conditions.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive destruction of cartilage and bone. The pathogenesis of RA involves a complex interplay of immune cells, pro-inflammatory cytokines, and the aggressive phenotype of synovial fibroblasts. Current therapeutic strategies have significantly improved patient outcomes, yet a substantial number of patients fail to achieve sustained remission, highlighting the need for novel therapeutic agents with distinct mechanisms of action.

This compound is a small molecule that has been investigated primarily for its anti-cancer properties.[3][4] Its mechanism of action, centered on the induction of the tumor suppressor KLF4 and inhibition of c-Myc, presents a compelling rationale for its potential application in RA.[3][5] KLF4 is known to play a crucial role in cell cycle regulation, differentiation, and apoptosis, while c-Myc is a key driver of cellular proliferation and inflammation. The dysregulation of these pathways is implicated in the hyperproliferative and aggressive behavior of fibroblast-like synoviocytes (FLS) in the RA synovium. Preclinical studies have shown that this compound exhibits significant preventive and therapeutic effects in a collagen-induced arthritis (CIA) mouse model, a standard preclinical model for RA.[5]

Mechanism of Action

This compound's primary mechanism of action involves the stabilization of G-quadruplex DNA structures, which leads to the transcriptional modulation of key genes, most notably the induction of KLF4 and the repression of c-Myc.[3][5]

-

Induction of Krüppel-like factor 4 (KLF4): this compound induces the expression of KLF4, a zinc-finger transcription factor with diverse cellular functions, including the regulation of inflammation, cell growth, and apoptosis.[3] In the context of RA, KLF4 expression in synovial tissue has been shown to be significant, and it is believed to play a role in modulating the inflammatory responses of fibroblast-like synoviocytes.

-

Inhibition of c-Myc: By stabilizing the G-quadruplex structure in the promoter region of the MYC gene, this compound inhibits its transcription.[4][5] The c-Myc protein is a critical regulator of cell proliferation and is often overexpressed in the hyperplastic synovial tissue of RA patients. Inhibition of c-Myc can lead to cell cycle arrest and apoptosis, thereby reducing synovial inflammation and pannus formation.

The proposed signaling pathway for the antiarthritic effect of this compound is depicted in the following diagram:

Preclinical Data

This compound has demonstrated significant antiarthritic activity in a preclinical model of rheumatoid arthritis. While specific quantitative data from these studies are not extensively published, the available information is summarized below.

In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model

A study utilizing the well-established collagen-induced arthritis (CIA) model in DBA/1J male mice showed that this compound has both preventive and therapeutic effects on the development of arthritis.[5]

Table 1: Summary of In Vivo Study of this compound in a Collagen-Induced Arthritis (CIA) Model

| Parameter | Details | Reference |

| Animal Model | DBA/1J male mice, 6 weeks old | [5] |

| Induction of Arthritis | Collagen-Induced Arthritis (CIA) | [5] |

| Drug | This compound (LOR-253) | [5] |

| Dose | 15 mg/kg | [5] |

| Route of Administration | Intravenous (IV) | [5] |

| Treatment Schedule | Twice per day for 2 consecutive days per week for 14 days | [5] |

| Observed Outcome | Demonstrated significant preventive and therapeutic activity on arthritis formation | [5] |

Note: Specific quantitative data on arthritis scores, paw swelling, and inflammatory markers are not publicly available in the reviewed literature.

In Vitro Activity

While specific studies on the effect of this compound on primary rheumatoid arthritis fibroblast-like synoviocytes (FLS) are not detailed in the available literature, its known mechanism of action allows for hypothesized effects. This compound has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines with IC50 values ranging from 57 nM to 1.75 µM.[3] It is plausible that this compound would exert similar anti-proliferative and pro-apoptotic effects on the hyperproliferative FLS found in the rheumatoid synovium.

Table 2: In Vitro Activity of this compound in Cancer Cell Lines (for reference)

| Cell Line Type | IC50 Range | Observed Effects | Reference |

| Acute Myeloid Leukemia (AML) and Lymphoma | 57 nM - 1.75 µM | Inhibition of proliferation, induction of apoptosis, G0/G1 cell cycle arrest | [3][5] |

Note: This data is from cancer cell lines and serves as a reference for the potential potency of this compound. Specific data on FLS is needed for a direct assessment of its antiarthritic potential at the cellular level.

Experimental Protocols

The following sections provide detailed, standardized protocols for key experiments that would be essential for the evaluation of this compound's antiarthritic potential. These are based on established methodologies in the field, as specific protocols for this compound studies are not publicly available.

Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction and assessment of arthritis in DBA/1J mice, the model in which this compound has been tested.

Materials:

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound (LOR-253)

-

Vehicle control (e.g., sterile saline or as appropriate for this compound formulation)

-

DBA/1J male mice (6-8 weeks old)

-

Syringes and needles

Procedure:

-

Preparation of Collagen Emulsion:

-

Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gentle rotation overnight at 4°C.

-

Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA) for the primary immunization and with Incomplete Freund's Adjuvant (IFA) for the booster immunization.

-

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.

-

-

This compound Treatment:

-

Based on the available information, a therapeutic regimen would involve intravenous administration of this compound at 15 mg/kg, twice daily for two consecutive days each week, starting after the onset of clinical signs of arthritis.

-

-

Assessment of Arthritis:

-

Clinical Scoring: Monitor mice daily for the onset and severity of arthritis using a standardized scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema of the wrist or ankle; 2 = moderate swelling and erythema of the wrist or ankle; 3 = severe swelling and erythema of the entire paw; 4 = maximal swelling and erythema with joint deformity). The maximum score per mouse is typically 16 (4 points per paw).

-

Paw Swelling: Measure the thickness of the hind paws using a digital caliper at regular intervals.

-

-

Endpoint Analysis:

-

At the end of the study, collect blood for serum cytokine analysis (e.g., TNF-α, IL-6) and harvest joints for histological evaluation of inflammation, cartilage damage, and bone erosion.

-

In Vitro Assays using Fibroblast-Like Synoviocytes (FLS)

This protocol outlines the general procedures for isolating and culturing human FLS from synovial tissue and assessing the effects of this compound.

Materials:

-

Synovial tissue from RA patients undergoing arthroplasty

-

DMEM/F-12 medium supplemented with FBS, antibiotics

-

Collagenase

-

This compound

-

Reagents for cell viability assays (e.g., MTS), apoptosis assays (e.g., Annexin V/PI staining), and cytokine ELISAs (e.g., for TNF-α, IL-6)

Procedure:

-

Isolation and Culture of FLS:

-

Mince synovial tissue and digest with collagenase.

-

Culture the resulting cell suspension in DMEM/F-12 medium. FLS will adhere and proliferate.

-

Use cells between passages 3 and 8 for experiments.

-

-

This compound Treatment:

-

Plate FLS in appropriate culture vessels and allow them to adhere.

-

Treat cells with a range of concentrations of this compound (e.g., based on the IC50 values in cancer cell lines, from nanomolar to low micromolar) for various time points (e.g., 24, 48, 72 hours).

-

-

Assessment of Cellular Effects:

-

Cell Viability/Proliferation: Perform an MTS assay to determine the effect of this compound on FLS viability.

-

Apoptosis: Use flow cytometry with Annexin V and propidium iodide (PI) staining to quantify the induction of apoptosis.

-

Cytokine Production: Stimulate FLS with a pro-inflammatory agent (e.g., TNF-α or IL-1β) in the presence or absence of this compound. Measure the levels of key inflammatory cytokines (e.g., IL-6, IL-8) in the culture supernatants by ELISA.

-

Gene Expression Analysis: Isolate RNA from treated FLS and perform qRT-PCR to analyze the expression of KLF4, MYC, and other relevant genes.

-

Conclusion and Future Directions

This compound presents a novel mechanistic approach to the treatment of rheumatoid arthritis. Its ability to induce the anti-inflammatory and pro-apoptotic transcription factor KLF4 while simultaneously inhibiting the pro-proliferative and pro-inflammatory factor c-Myc directly targets key pathological processes in the RA synovium. The available preclinical data, although limited in its quantitative detail, demonstrates a significant antiarthritic effect in a relevant animal model.

For the further development of this compound or similar compounds for RA, the following steps are recommended:

-

Detailed Preclinical Efficacy Studies: Conduct comprehensive studies in the CIA model and other arthritis models to obtain robust quantitative data on the dose-dependent effects of this compound on clinical scores, paw swelling, histology, and a broad panel of inflammatory markers.

-

In-depth In Vitro Mechanistic Studies: Perform detailed investigations using primary RA FLS to elucidate the precise molecular consequences of this compound treatment, including its effects on cell proliferation, apoptosis, invasion, and the production of cytokines and matrix metalloproteinases.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establish a clear relationship between drug exposure and the observed antiarthritic effects to guide dose selection for potential future clinical trials.

-

Safety and Toxicology: Conduct thorough safety and toxicology studies to assess the therapeutic window for chronic administration in the context of an inflammatory disease.

Despite the discontinuation of its clinical development for cancer, the unique mechanism of action of this compound holds promise for its repositioning as a therapeutic for rheumatoid arthritis. The information and protocols provided in this technical guide offer a framework for the continued investigation of this and other KLF4 inducers/c-Myc inhibitors as a novel class of antiarthritic drugs.

References

- 1. Aptose Biosciences Provides Update on this compound Development :: Aptose Biosciences Inc. (APS) [aptose.com]

- 2. Aptose Provides Update on this compound Program :: Aptose Biosciences Inc. (APS) [aptose.com]

- 3. Press Releases :: Aptose Biosciences Inc. (APS) [aptose.com]

- 4. This compound Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Apto-253 In Vitro Cytotoxicity Assay: An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apto-253, a small molecule in clinical development, has demonstrated potent anti-tumor activity across a range of human malignancies, including acute myeloid leukemia (AML), lymphomas, and various solid tumors.[1][2] Its mechanism of action is multi-faceted, beginning with its intracellular conversion to a ferrous iron complex, [Fe(253)3].[1] This active form of the drug stabilizes G-quadruplex DNA structures, particularly in the promoter region of the MYC oncogene.[2] This stabilization leads to the downregulation of MYC expression, a critical driver in many cancers.[1][2][3] The inhibition of MYC subsequently induces the expression of CDKN1A (p21), a potent cell cycle inhibitor, resulting in G0/G1 cell cycle arrest and ultimately, apoptosis.[3][4][5] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTS assay and presents a summary of its cytotoxic activity in various cancer cell lines.

Data Presentation

The cytotoxic effects of this compound have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time |

| MV4-11 | Acute Myeloid Leukemia (AML) | 240 - 470 | 48 - 120 hours[2] |

| KG-1 | Acute Myeloid Leukemia (AML) | ~600 (for apoptosis induction) | 24 hours[5] |

| EOL-1 | Acute Myeloid Leukemia (AML) | ~300 (for apoptosis induction) | 24 hours[5] |

| Various AML cell lines | Acute Myeloid Leukemia (AML) | 57 - 1750 | Not Specified[6] |

| Raji | Burkitt's Lymphoma | 105.4 ± 2.4 | 120 hours[1] |

| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387.7 ± 98.5 | 120 hours[1] |

| Various Lymphoma cell lines | Lymphoma | 57 - 1750 | Not Specified[6] |

| HT-29 | Colon Adenocarcinoma | 0.04 - 2.6 µM (range for various solid tumors) | Not Specified[1] |

| H460 | Non-Small Cell Lung Cancer | 0.04 - 2.6 µM (range for various solid tumors) | Not Specified[1] |

| H226 | Squamous Cell Carcinoma/Mesothelioma | 0.04 - 2.6 µM (range for various solid tumors) | Not Specified[1] |

| Freshly isolated AML cells | Acute Myeloid Leukemia (AML) | < 1000 (in 54% of samples) | Not Specified[1] |

| Freshly isolated CLL cells | Chronic Lymphocytic Leukemia (CLL) | < 1000 (in 35% of samples) | Not Specified[1] |

Experimental Protocols

This compound In Vitro Cytotoxicity Assessment using MTS Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cells grown in culture using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

Materials:

-

This compound (stock solution prepared in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well clear flat-bottom tissue culture plates

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent (MTS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 490 nm

-

Humidified incubator at 37°C with 5% CO2

Protocol:

-

Cell Seeding:

-

Harvest and count cells. Ensure cell viability is >90%.

-

Dilute the cell suspension to the appropriate seeding density in complete culture medium. Seeding density should be optimized for each cell line to ensure logarithmic growth during the assay period (typically 2,000-10,000 cells/well for adherent cells and 10,000-50,000 cells/well for suspension cells).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate overnight to allow cells to attach (for adherent cells) or stabilize.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 nM to 10 µM to capture the full dose-response curve.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells (for adherent cells) or add the compound directly to the wells containing suspension cells.

-

Add 100 µL of the diluted this compound or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.

-

It is recommended to perform each treatment in triplicate.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 48, 72, or 120 hours) in a humidified incubator at 37°C with 5% CO2.[2]

-

-

MTS Assay:

-

After the incubation period, add 20 µL of the CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line and should be optimized.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background wells (medium only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

This compound Signaling Pathway

Caption: this compound mechanism of action.

Experimental Workflow for this compound Cytotoxicity Assay

Caption: MTS cytotoxicity assay workflow.

References

- 1. This compound Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for FRET-Based Analysis of Apto-253 G-Quadruplex Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apto-253 is a small molecule drug candidate that has demonstrated potent anti-cancer activity, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[1][2] Its mechanism of action involves the stabilization of G-quadruplex (G4) structures in the promoter regions of oncogenes, most notably c-MYC.[1][2][3][4][5][6][7][8] This stabilization leads to the transcriptional repression of c-MYC, inducing cell cycle arrest at the G0/G1 phase, and ultimately apoptosis in cancer cells.[1][2][3][4][5][6] this compound is intracellularly converted to a ferrous complex, [Fe(253)3], which is the principal active form that binds to and stabilizes G-quadruplexes.[1][2][3][4][6]

Fluorescence Resonance Energy Transfer (FRET) is a powerful and widely used biophysical technique to study nucleic acid structures and their interactions with ligands.[4][9][10][11][12][13] In the context of G-quadruplexes, a FRET-based melting assay can be employed to determine the ability of a compound to stabilize these structures. This is achieved by measuring the change in the melting temperature (Tm) of a dual-labeled oligonucleotide that forms a G-quadruplex. An increase in Tm in the presence of a ligand indicates stabilization of the G4 structure.

These application notes provide a detailed protocol for a FRET-based melting assay to evaluate the stabilization of G-quadruplex DNA by this compound and its active ferrous complex.

Principle of the FRET-Based G-Quadruplex Stabilization Assay

The FRET assay for G-quadruplex stabilization utilizes a single-stranded DNA oligonucleotide capable of forming a G4 structure, which is dually labeled with a fluorescent donor and a quencher molecule at its 5' and 3' ends, respectively.[9][13] A common pair is 6-carboxyfluorescein (FAM) as the donor and Black Hole Quencher 1 (BHQ1) as the acceptor.[9][13]

In the unfolded, single-stranded state, the donor and quencher are far apart, resulting in a high fluorescence signal from the donor. Upon folding into the compact G-quadruplex structure, the donor and quencher are brought into close proximity, leading to FRET and quenching of the donor's fluorescence.

By monitoring the fluorescence intensity as a function of temperature, a melting curve can be generated. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures are unfolded. A ligand that stabilizes the G-quadruplex will increase the Tm. The magnitude of this temperature shift (ΔTm) is a measure of the ligand's stabilizing potential.[14][15][16]

Experimental Protocols

Materials and Reagents

-

Dual-labeled G-quadruplex-forming oligonucleotides:

-

c-MYC promoter G4 sequence (e.g., 5'-FAM-TGAGGGTGGGTAGGGTGGGTAA-BHQ1-3')

-

Telomeric G4 sequence (e.g., 5'-FAM-AGGGTTAGGGTTAGGGTTAGGG-BHQ1-3')

-

c-KIT promoter G4 sequence (e.g., 5'-FAM-AGGGAGGGCGCTGGGAGGAGGG-BHQ1-3')

-

Control non-G4 forming duplex DNA (e.g., 5'-FAM-ATCGATCGATCG-BHQ1-3' and its complementary strand)

-

-

This compound

-

Ferrous sulfate (FeSO4)

-

Assay Buffer: 10 mM Lithium cacodylate, pH 7.2, 100 mM KCl (or NaCl, depending on the G4 structure of interest)

-

DMSO (for dissolving this compound)

-

Nuclease-free water

-

96-well or 384-well black plates [17]

-

Real-time PCR thermocycler with fluorescence detection capabilities[18]

Preparation of [Fe(253)3] Complex

The active intracellular form of this compound is its ferrous complex. To prepare this in vitro, this compound can be incubated with a source of ferrous iron. A 3:1 molar ratio of this compound to FeSO4 is recommended.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a fresh stock solution of FeSO4 in nuclease-free water.

-

Mix this compound and FeSO4 in the assay buffer at the desired final concentrations and a 3:1 molar ratio.

-

Incubate the mixture at room temperature for at least 1 hour to allow for complex formation.

FRET Melting Assay Protocol

-

Oligonucleotide Annealing:

-

Dilute the dual-labeled oligonucleotide to a final concentration of 0.2 µM in the assay buffer.

-

Heat the solution to 95°C for 5 minutes.

-

Allow the solution to slowly cool to room temperature to facilitate proper G-quadruplex folding.

-

-

Assay Plate Preparation:

-

Prepare serial dilutions of this compound or the pre-formed [Fe(253)3] complex in the assay buffer. It is important to maintain a constant, low percentage of DMSO in all wells to avoid solvent effects.

-

Add the annealed oligonucleotide solution to each well of the plate.

-

Add the different concentrations of this compound, [Fe(253)3] complex, or vehicle control (DMSO in assay buffer) to the respective wells.

-

Include a "no ligand" control for each oligonucleotide.

-

-

FRET Melting Experiment:

-

Place the plate in a real-time PCR thermocycler.

-

Set the instrument to monitor the fluorescence of the donor fluorophore (e.g., FAM excitation at ~490 nm and emission at ~520 nm).[17]

-

Program the thermocycler to perform a melt curve analysis. A typical program would be:

-

Initial hold at 25°C for 5 minutes.

-

Increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Acquire fluorescence data at each 1°C increment.

-

-

-

Data Analysis:

-

Plot the normalized fluorescence intensity as a function of temperature.

-

The melting temperature (Tm) is determined by fitting the data to a sigmoidal curve and finding the inflection point. This can often be calculated automatically by the instrument's software as the peak of the negative first derivative of the melting curve.

-

Calculate the change in melting temperature (ΔTm) for each ligand concentration by subtracting the Tm of the "no ligand" control from the Tm in the presence of the ligand (ΔTm = Tm(ligand) - Tm(control)).

-

Plot ΔTm as a function of the logarithm of the ligand concentration to generate a dose-response curve.

-

Data Presentation

The stabilizing effect of this compound and its ferrous complex on different G-quadruplex structures can be summarized in the following tables.

Table 1: Stabilization of G-Quadruplex Forming Oligonucleotides by [Fe(253)3]

| Oligonucleotide Sequence | Target | Tm (Control) (°C) | [Fe(253)3] Concentration (µM) | Tm (Ligand) (°C) | ΔTm (°C) |

| c-MYC Promoter | c-MYC | 58.5 | 1 | 63.5 | 5.0 |

| 5 | 70.0 | 11.5 | |||

| 10 | 75.5 | 17.0 | |||

| Telomeric Repeat | Telomere | 62.0 | 1 | 66.0 | 4.0 |

| 5 | 71.5 | 9.5 | |||

| 10 | 76.0 | 14.0 | |||

| c-KIT Promoter | c-KIT | 65.0 | 1 | 69.5 | 4.5 |

| 5 | 75.0 | 10.0 | |||

| 10 | 80.0 | 15.0 | |||

| Non-G4 Duplex | Control | 72.0 | 10 | 72.0 | 0.0 |

Note: The Tm and ΔTm values presented are illustrative and based on published findings that this compound and its complex stabilize these G-quadruplexes. Actual values may vary depending on specific experimental conditions.

Table 2: Comparative G-Quadruplex Stabilization by [Fe(253)3] and a Known G4 Ligand

This table presents the slope of the change in the half-life of the folded state (ΔT1/2) versus concentration, indicating the potency of stabilization.

| G-Quadruplex Target | [Fe(253)3] (ΔT1/2 vs conc. slope) | TMPyP4 (ΔT1/2 vs conc. slope) |

| Telomere Sequences | 7.7 ± 2.7 | 10.67 ± 1.23 |

| MYC Promoter Sequences | 5.07 ± 1.56 | 5.62 ± 0.75 |

Data adapted from a study on this compound's interaction with G-quadruplex DNA.

Visualizations

This compound Mechanism of Action

Caption: this compound's mechanism of action.

FRET Assay Experimental Workflow

Caption: FRET melting assay workflow.

Conclusion